N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that combines a fluorophenyl group with a chromenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-fluorophenylethylamine and 7-hydroxy-4-methylcoumarin.
Coupling Reaction: The 2-fluorophenylethylamine is reacted with a suitable coupling agent, such as carbodiimide, to form an amide bond with the carboxyl group of 7-hydroxy-4-methylcoumarin.
Reaction Conditions: This reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild heating conditions (50-70°C) and in the presence of a base like triethylamine to facilitate the coupling.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity:
Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions:
Oxidation: The hydroxyl group on the chromenyl moiety can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a chromone derivative.
Reduction: Conversion to an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
- N-[2-(2-bromophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s biological activity and pharmacokinetic properties compared to its chloro or bromo analogs.
- Hydroxyl Group : The hydroxyl group on the chromenyl moiety can enhance its solubility and reactivity.
N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable subject of study in multiple fields.
Properties
Molecular Formula |
C21H20FNO4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C21H20FNO4/c1-13-16-7-6-15(24)12-19(16)27-21(26)17(13)8-9-20(25)23-11-10-14-4-2-3-5-18(14)22/h2-7,12,24H,8-11H2,1H3,(H,23,25) |
InChI Key |
FGQDORTUSNOYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCCC3=CC=CC=C3F |
Origin of Product |
United States |
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